6-Fluoro-5-methoxypyridine-2-sulfonyl fluoride
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Overview
Description
6-Fluoro-5-methoxypyridine-2-sulfonyl fluoride is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine in the aromatic ring often results in reduced basicity and reactivity compared to their chlorinated and brominated analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 6-Fluoro-5-methoxypyridine-2-sulfonyl fluoride, can be achieved through various methods. One common approach involves the use of N-Fluoropyridinium salts as efficient precursors . These salts can be prepared by reacting the corresponding pyridine with fluorine gas in the presence of a strong acid .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using fluorinating agents such as CsSO4F. This method allows for the direct fluorination of pyridine at room temperature, producing a mixture of fluorinated products .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-methoxypyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The presence of the fluorine atom makes the compound less reactive, but it can still participate in substitution reactions under specific conditions.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyridine ring, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents: Such as CsSO4F for direct fluorination.
Oxidizing Agents: For oxidation reactions to introduce or modify functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation can produce sulfonyl fluoride derivatives .
Scientific Research Applications
6-Fluoro-5-methoxypyridine-2-sulfonyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-5-methoxypyridine-2-sulfonyl fluoride involves its interaction with molecular targets through its fluorine atom. The strong electron-withdrawing effect of fluorine can influence the compound’s reactivity and interactions with biological molecules . This can lead to various biological effects, such as enzyme inhibition or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-methoxypyridine-4-sulfonyl fluoride
- Other Fluoropyridines : Including 2-, 3-, and 4-fluoropyridines .
Uniqueness
6-Fluoro-5-methoxypyridine-2-sulfonyl fluoride is unique due to its specific substitution pattern on the pyridine ring. The combination of fluorine and sulfonyl fluoride groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C6H5F2NO3S |
---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
6-fluoro-5-methoxypyridine-2-sulfonyl fluoride |
InChI |
InChI=1S/C6H5F2NO3S/c1-12-4-2-3-5(9-6(4)7)13(8,10)11/h2-3H,1H3 |
InChI Key |
NQTWIMBFQMMTIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1)S(=O)(=O)F)F |
Origin of Product |
United States |
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